5-Methoxy-3-(2-nitrovinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(2-nitrovinyl)-1H-indole, also known as 5-MEO-DVNI, is a synthetic compound derived from indole, an aromatic heterocyclic organic compound. It is a derivative of the popular psychedelic drug 5-MeO-DMT, and has been studied for its potential therapeutic uses.
Scientific Research Applications
Electrophilic Reactions and Solvent Effects
5-Methoxy-3-(2-nitrovinyl)-1H-indole acts as an electrophile and shows unique reactions with various nucleophiles. In solvents like THF (tetrahydrofuran), nucleophiles undergo conjugate addition to the β-carbon of the nitrovinyl side chain, leading to the formation of novel 3-substituted 1-methoxyindoles, demonstrating a distinct solvent effect (Yamada, Izumi, Yamada, & Somei, 2005). This reaction varies in different solvents, indicating the importance of solvent choice in chemical synthesis.
Synthesis of Aromatic Systems with Nitrovinyl Moiety
This compound is also involved in the synthesis of aromatic systems containing an o-nitrovinyl moiety, such as 5-nitro-4-vinylindoles. This represents a mild and efficient new procedure for synthesizing these relevant synthetic structures (Egris, Villacampa, & Menéndez, 2009).
Indole Derivatives and Biological Activity
The chemical serves as a starting material for synthesizing indole derivatives with preliminary biological activity information. For example, 2-ethoxycarbonylindoles reacted with 1-dimethylamino-2-nitroethylene yield 3-(2-nitrovinyl)indoles, which have potential biological significance (Vega et al., 1981).
Fluorescent Organic Nanoparticles
This compound is used in the synthesis of fluorescent organic nanoparticles. Nanoparticles of 3-styrylindoles including variants with 5-methoxy-1H-indole demonstrate unique fluorescence properties, useful in various applications like bioimaging (Singh & Ansari, 2017).
Novel Synthesis Methods
Research shows novel methods of synthesis involving this compound, like the Michael addition to 3-(2-nitrovinyl)indoles, providing a pathway toward indole derivatives with a 2-nitroethyl group and polar azole moiety (Aksenov et al., 2019).
properties
IUPAC Name |
5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAZIKEFZGLDL-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(2-nitrovinyl)-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.